
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound features a phenyl group attached to a piperazine ring, which is further substituted with a propan-2-yl group on the piperidine ring.
準備方法
The synthesis of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The phenyl group is introduced through nucleophilic substitution reactions, where the piperazine ring reacts with phenyl halides under basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group is added via reductive amination or alkylation reactions using appropriate alkylating agents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in studies investigating the mechanisms of neurotransmission and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific derivatives and their pharmacological profiles .
類似化合物との比較
1-(1-ISOPROPYL-4-PIPERIDYL)-4-PHENYLPIPERAZINE can be compared with other piperazine derivatives such as:
1-Phenylpiperazine: Lacks the propan-2-yl group, resulting in different pharmacological properties.
4-(2-Phenylethyl)piperazine: Contains a phenylethyl group instead of a phenyl group, altering its receptor binding affinity.
1-Benzylpiperazine: Features a benzyl group, which significantly changes its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry.
特性
分子式 |
C18H29N3 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
1-phenyl-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C18H29N3/c1-16(2)19-10-8-18(9-11-19)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-7,16,18H,8-15H2,1-2H3 |
InChIキー |
YPUMGMOZCOFGHV-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
正規SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
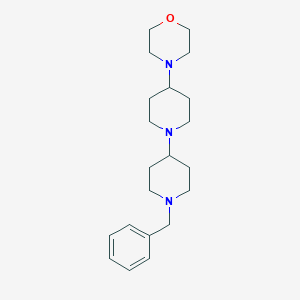
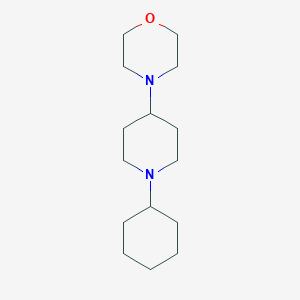
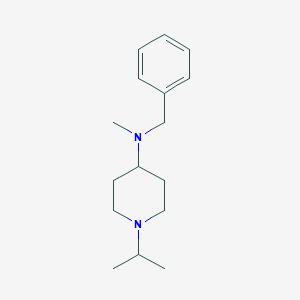
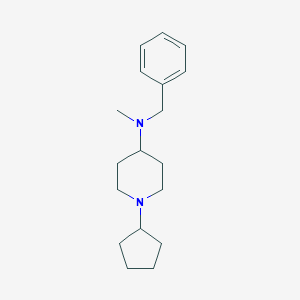
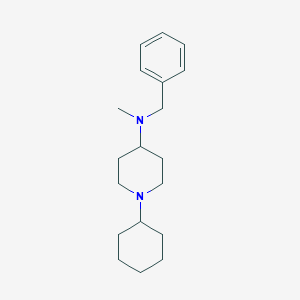
![N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B247598.png)
![N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B247599.png)
![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
